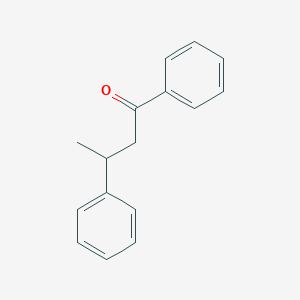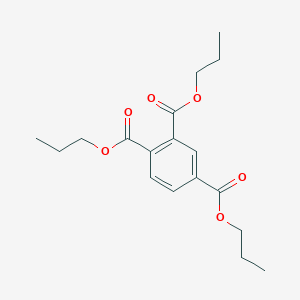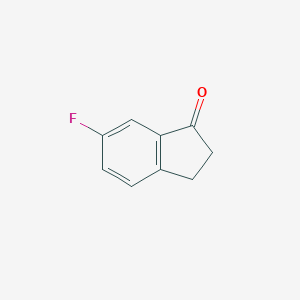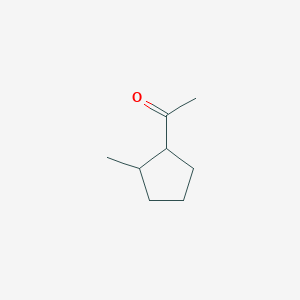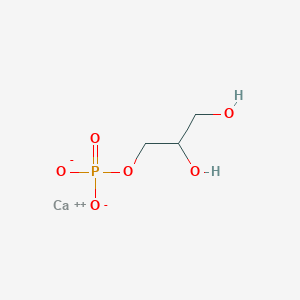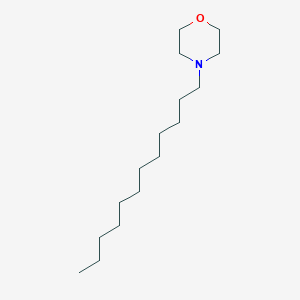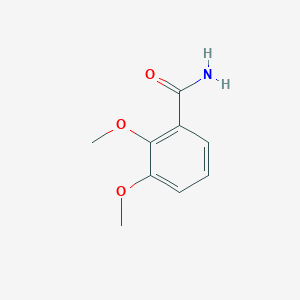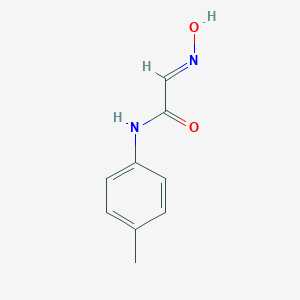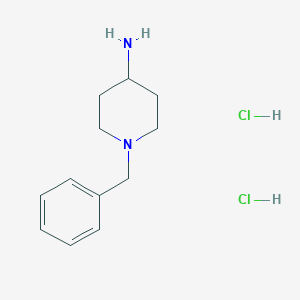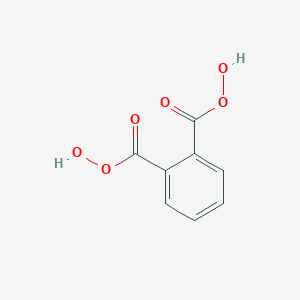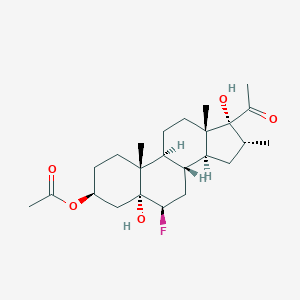
6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate, also known as flumethasone acetate, is a synthetic glucocorticoid used in various medical applications. It is a potent anti-inflammatory and immunosuppressive agent that can be used to treat a variety of conditions, including asthma, allergies, and skin disorders. In
Wissenschaftliche Forschungsanwendungen
Flumethasone acetate has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been used in various medical applications, including the treatment of asthma, allergies, and skin disorders. It has also been studied for its potential use in cancer therapy, as it can inhibit the growth of certain cancer cells.
Wirkmechanismus
Flumethasone acetate exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, which then translocates to the nucleus and regulates gene expression. Flumethasone acetate can also inhibit the production of cytokines and other inflammatory mediators, further reducing inflammation and immune responses.
Biochemische Und Physiologische Effekte
Flumethasone acetate has a wide range of biochemical and physiological effects on the body. It can reduce inflammation, suppress immune responses, and inhibit the growth of certain cancer cells. It can also affect carbohydrate and protein metabolism, leading to potential side effects such as hyperglycemia and muscle wasting.
Vorteile Und Einschränkungen Für Laborexperimente
Flumethasone acetate is a potent and effective anti-inflammatory and immunosuppressive agent, making it a valuable tool for laboratory experiments. However, its complex synthesis method and potential side effects must be taken into consideration when using it in research.
Zukünftige Richtungen
There are many potential future directions for research involving 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate acetate. One area of interest is its potential use in cancer therapy, as it has shown promising results in inhibiting the growth of certain cancer cells. Other areas of interest include its use in treating autoimmune disorders and its potential as a treatment for COVID-19. Further research is needed to fully understand the potential benefits and limitations of 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate acetate in these areas.
In conclusion, 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate acetate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its complex synthesis method and potential side effects must be taken into consideration when using it in research. However, its potential applications in cancer therapy, autoimmune disorders, and COVID-19 treatment make it an area of interest for future research.
Synthesemethoden
Flumethasone acetate can be synthesized through a multi-step process that involves the conversion of pregnenolone to 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate via various chemical reactions. The final step involves the acetylation of 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate to produce 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate acetate. The synthesis method is complex and requires specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
1525-77-5 |
|---|---|
Produktname |
6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate |
Molekularformel |
C24H37FO5 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
[(3S,5R,6R,8R,9S,10R,13S,14S,16R,17R)-17-acetyl-6-fluoro-5,17-dihydroxy-10,13,16-trimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H37FO5/c1-13-10-19-17-11-20(25)23(28)12-16(30-15(3)27)6-8-21(23,4)18(17)7-9-22(19,5)24(13,29)14(2)26/h13,16-20,28-29H,6-12H2,1-5H3/t13-,16+,17-,18+,19+,20-,21-,22+,23+,24+/m1/s1 |
InChI-Schlüssel |
NJDYIKQAOCYLKB-MZVKURBCSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H]([C@]4(C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)OC(=O)C)O)F |
SMILES |
CC1CC2C3CC(C4(CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C)O)F |
Kanonische SMILES |
CC1CC2C3CC(C4(CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C)O)F |
Andere CAS-Nummern |
1525-77-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



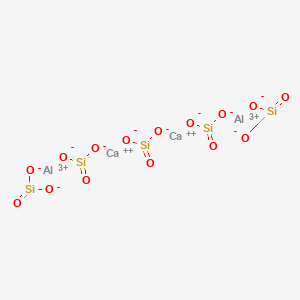
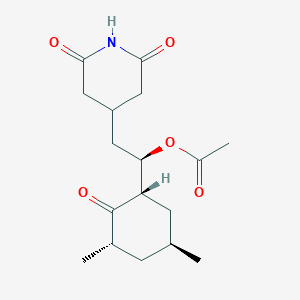
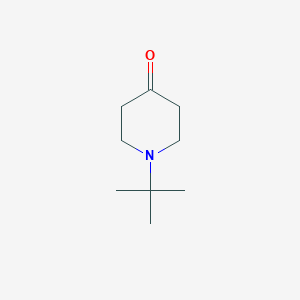
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)
